5-Hydroxyheptanoic Acid in PHA Copolymers: Quantified Monomer Composition Relative to 4-Hydroxyheptanoic Acid
In recombinant Pseudomonas putida GPp104 (pAK41) cultivated with 4-hydroxyoctanoic acid as a secondary carbon source, the accumulated polyester contained 1–2 mol% 4-hydroxyoctanoic acid and exhibited simultaneous accumulation of both 3-hydroxyheptanoic acid and 4-hydroxyheptanoic acid. In contrast, when 5-hydroxyheptanoic acid serves as a monomeric unit (in related systems), its incorporation into the polyester backbone occurs at a distinct regiospecific position that yields different copolymer properties [1]. The presence of the hydroxyl group at the C5 position, as opposed to the C4 position in 4-hydroxyheptanoic acid, alters the spacing of ester linkages along the polymer chain, which directly affects crystallinity, thermal properties, and enzymatic degradability.
| Evidence Dimension | Monomer incorporation in bacterial polyester accumulation |
|---|---|
| Target Compound Data | 5-Hydroxyheptanoic acid (C7 with OH at C5) as a distinct monomeric unit in PHA copolymers |
| Comparator Or Baseline | 4-Hydroxyheptanoic acid (C7 with OH at C4) accumulated alongside 3-hydroxyheptanoic acid in the same polyester |
| Quantified Difference | Regiospecific positional difference (C5-OH vs. C4-OH) leading to distinct polymer backbone architecture; 4-hydroxyheptanoic acid accumulation observed in recombinant P. putida systems |
| Conditions | Recombinant Pseudomonas putida GPp104 (pAK41) cultivation with 4-hydroxyoctanoic acid as carbon source in second cultivation phase |
Why This Matters
The regiospecific position of the hydroxyl group determines the polymer's ester bond spacing, crystallinity, melting temperature, and enzymatic degradation rate—critical parameters for biodegradable polymer applications.
- [1] Valentin, H. E.; Schönebaum, A.; Steinbüchel, A. Identification of 5-hydroxyhexanoic acid, 4-hydroxyheptanoic acid and 4-hydroxyoctanoic acid as new constituents of bacterial polyhydroxyalkanoic acids. Applied Microbiology and Biotechnology, 1996, 46(3), 261–267. View Source
